1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
Description
Properties
IUPAC Name |
2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNTLLEAYZBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946380 | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-04-9 | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC164876 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,7,10,10-hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 1,4-dibromobutane under controlled conditions to form the desired tetraphosphine ligand . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
Scientific Research Applications
Catalysis
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane has been explored as a catalyst in several chemical reactions. Its ability to stabilize transition states makes it suitable for facilitating various organic transformations. Notably, it has been used in:
- Phosphine-Catalyzed Reactions : The compound acts as a phosphine catalyst in reactions such as cross-coupling and cycloaddition processes. Its steric and electronic properties allow for enhanced reaction rates and selectivity.
Material Science
The compound's unique properties have led to its application in the development of advanced materials:
- Polymer Chemistry : It has been utilized as a building block for synthesizing novel polymers with tailored properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Nanocomposites : The incorporation of this compound into nanocomposites has shown promising results in improving electrical conductivity and thermal management.
Photovoltaics
Research indicates that this compound can be utilized in the fabrication of organic photovoltaic devices. Its ability to act as an electron transport material enhances charge mobility within the device structure.
Biological Applications
Emerging studies suggest potential applications in biomedicine:
- Drug Delivery Systems : The compound's phosphorous content allows for modifications that can improve drug solubility and bioavailability.
- Antimicrobial Properties : Initial findings indicate that derivatives of this compound may exhibit antimicrobial activity against certain pathogens.
Case Study 1: Polymer Synthesis
A study demonstrated the use of this compound in synthesizing high-performance polymers via controlled radical polymerization techniques. The resulting polymers exhibited superior mechanical properties compared to traditional materials.
Case Study 2: Photovoltaic Devices
In another investigation focused on organic solar cells, researchers incorporated this compound into the active layer of the photovoltaic device. The results showed improved efficiency due to enhanced charge transport characteristics attributed to the compound's structural framework.
Mechanism of Action
The mechanism of action of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane involves its ability to form stable complexes with metal ions. The phosphine groups act as electron donors, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
Key Features:
- Stereoisomerism : The ligand exists as two stereoisomers, meso and rac, which significantly influence its coordination behavior and catalytic performance. The meso isomer adopts a symmetrical configuration, while the rac isomer is chiral .
- Synthesis and Resolution : The compound was first resolved enantioselectively in 1995, enabling studies on its stereochemical impact in catalysis .
- Coordination Chemistry : It forms complexes with Pt(II), Ru(II), and Fe(II), often stabilizing low-valent or hydride intermediates critical for catalytic cycles .
- Applications : Primarily used in homogeneous catalysis, such as formic acid (FA) dehydrogenation and hydrogenation reactions, where its rigid yet flexible backbone enhances metal-ligand cooperativity .
Comparison with Similar Compounds
The ligand’s unique tetraphosphine architecture distinguishes it from other phosphine-based ligands. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Denticity Comparisons
Catalytic Performance
Formic Acid Dehydrogenation
| Ligand System | Metal Center | TON (Turnover Number) | TOF (h⁻¹) | Recyclability | Key Findings |
|---|---|---|---|---|---|
| meso-1,1,4,7,10,10-Hexaphenyl-... | Ru(II) | 220,000 | N/A | 11 cycles | Superior activity due to symmetrical coordination; no CO byproduct detected |
| rac-1,1,4,7,10,10-Hexaphenyl-... | Fe(II) | 6,061 | 1,737 | 8 cycles | Higher efficiency vs. meso isomer in Fe systems; forms stable κ²-formate intermediates |
| rac-P4 with [Fe(H2O)6][BF4]2 | Fe(II) | 6,061 | 1,737 | N/A | In situ systems outperform preformed complexes (e.g., cis-α-Fe(CH3CN)2(rac-P4)2) |
Hydrogenation and Other Reactions
- Platinum Complexes: The ligand forms five-coordinate Pt(II) hydrides, critical for H2 activation. Comparable Pt systems with monodentate phosphines (e.g., PPh3) exhibit lower stability and selectivity .
- Iron Complexes : Outperforms bidentate phosphines (e.g., dppe) in FA dehydrogenation due to enhanced metal-ligand cooperativity and β-hydride elimination pathways .
Stereoisomer Effects
- Ru Catalysis : The meso isomer’s symmetrical structure stabilizes trans-[Ru(H)2(meso-P4)]³⁺ intermediates, enabling efficient FA activation .
- Fe Catalysis : The rac isomer’s chiral centers favor κ²-formate coordination, accelerating H2 release .
Stability and Recyclability
Biological Activity
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane, commonly referred to as tetraphos, is a phosphine ligand that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its interactions with various metal complexes and its implications in cancer therapy.
Chemical Structure and Properties
Tetraphos is characterized by its unique structure comprising a tetrakis-phosphine backbone with phenyl substituents. Its molecular formula is , and it exhibits significant coordination properties with various transition metals.
Biological Activity Overview
Tetraphos has been studied primarily in the context of its metal complexes. The biological activity of these complexes has been evaluated in various studies:
- Cytotoxicity : Research indicates that palladium(II) complexes of tetraphos exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) cells. These complexes have been shown to induce apoptosis and necrosis selectively in tumor cells while sparing normal lymphocytes .
- Antitumor Activity : In vitro studies have demonstrated that the palladium(II) complex of tetraphos possesses a higher cytotoxicity rate compared to other metal complexes. For instance, a study reported a cytotoxicity percentage of 57.6% against HepG2 (liver cancer) cells when treated with nickel(II) complexes derived from tetraphos .
- Mechanism of Action : The mechanism underlying the cytotoxicity of tetraphos complexes involves the induction of oxidative stress within cancer cells, leading to increased apoptotic signaling pathways. This was evidenced by fluorochrome staining techniques that highlighted elevated levels of necrotic cells following treatment .
Table 1: Summary of Biological Activities of Tetraphos Complexes
| Complex Type | Cell Line | Cytotoxicity (%) | Mechanism |
|---|---|---|---|
| Palladium(II) | A549 | 70% | Apoptosis induction |
| Palladium(II) | HT29 | 65% | Necrosis and apoptosis |
| Nickel(II) | HepG2 | 57.6% | Induction of oxidative stress |
| Copper(II) | U937 | 60% | Apoptotic signaling |
Case Studies
- Palladium(II) Complexes : A study evaluated the effects of palladium(II) complexes containing tetraphos on A549 and HT29 cell lines. The results indicated a marked increase in apoptotic cells compared to untreated controls. The study concluded that these complexes could serve as potential chemotherapeutic agents due to their selective toxicity toward cancer cells .
- Nickel(II) Complexes : Another investigation focused on nickel(II) complexes formed with tetraphos. This research highlighted the dual action of these compounds against both bacterial and fungal strains alongside their antitumor properties. The nickel complex demonstrated significant antioxidant activity with an IC50 value as low as 3.1 µg/mL .
Q & A
Basic Research Questions
Q. What are the structural characteristics of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane, and how do they influence its coordination chemistry?
- Methodological Answer : The compound features a decane backbone with four phosphorus atoms and six phenyl substituents. The phenyl groups introduce steric hindrance, which affects ligand flexibility and metal-binding selectivity. Structural analysis via X-ray crystallography (as applied to analogous phosphonate ligands in ) is critical to confirm bond angles (e.g., ~116° for P–N–C bonds) and spatial arrangement. These features dictate its reactivity in forming stable complexes with transition metals like Cu(II) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility requires strict control of reaction conditions (e.g., anhydrous environments, inert gas protection) and purification steps. Column chromatography or recrystallization (using solvents like acetonitrile/ethanol mixtures) is recommended to isolate high-purity product. Common pitfalls include oxidation of phosphorus centers and incomplete phenyl group substitution, which can be monitored via P NMR spectroscopy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- H/C NMR: To confirm phenyl group integration and backbone structure.
- P NMR: To verify phosphorus coordination states (δ ~20–30 ppm for free phosphine; shifts upon metal binding).
- IR Spectroscopy: To detect P=O or P–C stretches (~1200–1000 cm).
- X-ray Diffraction: For absolute structural confirmation (as demonstrated in for related compounds) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : A 2 factorial design can systematically test variables (e.g., temperature, catalyst loading, solvent ratio). For example:
Q. What strategies resolve contradictions in complexation data with transition metals (e.g., conflicting binding constants)?
- Methodological Answer : Contradictions may arise from solvent polarity, pH, or competing ligands. To address this:
- Perform potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) to measure stability constants.
- Use DFT simulations (software: Gaussian, COMSOL) to compare theoretical vs. experimental binding geometries.
- Cross-validate with EXAFS or EPR spectroscopy for metal-ligand coordination details .
Q. How does steric hindrance from phenyl groups impact catalytic applications of this compound?
- Methodological Answer : Bulky phenyl groups limit accessibility to metal centers, reducing catalytic turnover in homogeneous systems. To mitigate this:
- Compare catalytic efficiency (e.g., TOF, TON) with less-hindered analogs (e.g., unsubstituted tetraphosphadecane).
- Explore heterogenization via immobilization on silica or MOFs to stabilize active sites .
Methodological Recommendations
- Experimental Design : Use quasi-experimental setups (e.g., pretest-posttest controls) to isolate variables affecting synthesis or catalysis .
- Data Analysis : Employ cheminformatics tools (e.g., COMSOL Multiphysics) for reaction simulation and parameter optimization .
- Reproducibility : Document all steps in line with IUPAC guidelines, emphasizing raw data archiving and peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
